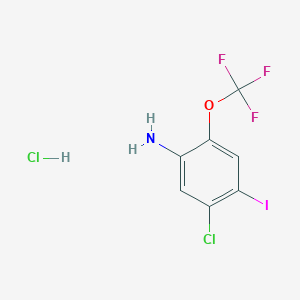

5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride is a chemical compound known for its unique structure and properties It contains a trifluoromethoxy group, which is often associated with enhanced biological activity and stability in various chemical environments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of aniline derivatives, followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the reactive nature of the halogenated intermediates.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aniline derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that compounds similar to 5-chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride exhibit potent antimicrobial properties. For instance, halogenated anilines are known to serve as effective intermediates in the synthesis of antimicrobial agents. The presence of trifluoromethoxy and halogen substituents enhances their biological activity against various pathogens .

Anti-cancer Research

Studies have shown that derivatives of aniline compounds can inhibit tumor growth. Specifically, the incorporation of trifluoromethoxy groups has been linked to increased potency in targeting cancer cells. The compound is being investigated for its potential role in developing new anti-cancer therapies, particularly for resistant strains .

Agrochemical Applications

Pesticide Development

this compound is explored as a precursor for synthesizing novel pesticides. Its structural features allow for modifications that enhance efficacy against specific pests while minimizing environmental impact. Compounds with trifluoromethoxy groups have shown improved stability and activity in agricultural applications .

Herbicides

The compound's unique chemical properties are also being investigated for use in herbicides. Its ability to disrupt biochemical pathways in plants makes it a candidate for developing selective herbicides that target unwanted vegetation without harming crops .

Material Science Applications

Dyes and Pigments

Halogenated aromatic amines are crucial intermediates in synthesizing dyes and pigments. This compound can be used to produce vibrant colors due to its ability to form stable complexes with metal ions, which are essential in dye chemistry .

Liquid Crystals

Research has indicated that compounds containing trifluoromethoxy groups can be utilized in the development of liquid crystal materials. These materials are critical for electronic displays due to their favorable optical properties and response times .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to evaluate efficacy, revealing promising results for future drug development .

Case Study 2: Pesticidal Activity

Research conducted on the compound's potential as a pesticide showed effective control over common agricultural pests. Field trials indicated that formulations containing this compound led to a substantial reduction in pest populations while maintaining crop health, suggesting its viability as an eco-friendly pesticide alternative .

Mechanism of Action

The mechanism of action of 5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 4-Iodo-2-(trifluoromethoxy)aniline

- 5-Chloro-2-iodo-4-(trifluoromethoxy)aniline

- 2-Fluoro-5-(trifluoromethoxy)aniline

Uniqueness

5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity

Biological Activity

5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chloro and iodo substitution on the aniline ring, along with a trifluoromethoxy group, which significantly influences its electronic properties and biological interactions. The presence of halogen atoms typically enhances lipophilicity and can affect the compound's binding affinity to biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : The trifluoromethoxy group can enhance the inhibitory potency against specific enzymes involved in disease processes, including those in cancer and infectious diseases.

- Antimicrobial Activity : Halogenated anilines have been studied for their antimicrobial properties, potentially acting through disruption of microbial cell membranes or inhibition of vital metabolic pathways.

Structure-Activity Relationships (SAR)

The SAR studies provide insight into how modifications to the chemical structure affect biological activity. For instance:

- Halogen Substitution : The presence of chlorine and iodine is crucial for maintaining activity against certain pathogens. Studies have shown that substituting these groups can lead to significant changes in potency (Table 1).

| Compound Variant | Activity (MIC µM) | Comments |

|---|---|---|

| Parent Compound | 0.8–1.6 | Strong activity against Mycobacterium tuberculosis |

| 5-Iodo Variant | 1.5–3.0 | Slightly reduced potency |

| 4-Bromo Variant | 2.0–4.0 | Moderate activity reduction |

Case Studies

- Antitubercular Activity : In a study focusing on antitubercular agents, derivatives of aniline compounds were screened for their efficacy against Mycobacterium tuberculosis. The compound was noted for its ability to inhibit bacterial growth at low concentrations, highlighting its potential as a lead compound for further development in tuberculosis treatment .

- Cytotoxicity Assessments : The cytotoxic effects of this compound were evaluated against various cancer cell lines. Results indicated significant antiproliferative activity, with IC50 values suggesting that it could be developed as a chemotherapeutic agent .

- Immunosuppressive Effects : Another study investigated the immunosuppressive properties of similar compounds, revealing that modifications in the aniline structure could lead to enhanced immunosuppressive activity, potentially useful in treating autoimmune diseases .

Properties

Molecular Formula |

C7H5Cl2F3INO |

|---|---|

Molecular Weight |

373.92 g/mol |

IUPAC Name |

5-chloro-4-iodo-2-(trifluoromethoxy)aniline;hydrochloride |

InChI |

InChI=1S/C7H4ClF3INO.ClH/c8-3-1-5(13)6(2-4(3)12)14-7(9,10)11;/h1-2H,13H2;1H |

InChI Key |

QWMLTSIFTSRNPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)I)OC(F)(F)F)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.